N-(3,5-dimethylphenyl)-N'-phenylurea

CAS No.: 4300-44-1

Cat. No.: VC11060377

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4300-44-1 |

|---|---|

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 1-(3,5-dimethylphenyl)-3-phenylurea |

| Standard InChI | InChI=1S/C15H16N2O/c1-11-8-12(2)10-14(9-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) |

| Standard InChI Key | NUMLMHFHMHBFTE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C |

| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Structural Features

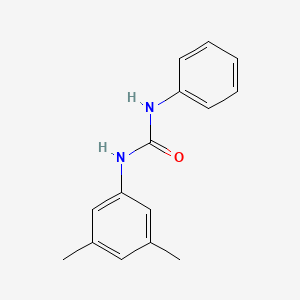

N-(3,5-Dimethylphenyl)-N'-phenylurea (IUPAC name: 1-(3,5-dimethylphenyl)-3-phenylurea) has the molecular formula C15H16N2O and a theoretical molecular weight of 240.30 g/mol. Its structure consists of a urea functional group (–NH–CO–NH–) bridging two aromatic rings: a phenyl group and a 3,5-dimethyl-substituted phenyl group (Fig. 1). The methyl groups at the 3 and 5 positions on the phenyl ring introduce steric and electronic modifications that distinguish it from other dimethylphenylurea isomers .

Table 1: Molecular Properties of N-(3,5-Dimethylphenyl)-N'-Phenylurea

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 1-(3,5-dimethylphenyl)-3-phenylurea |

| SMILES | CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C |

| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C |

The symmetrical substitution pattern at the 3 and 5 positions likely enhances the compound’s thermal stability and influences its solubility profile, favoring organic solvents such as ethanol or toluene over water .

Synthetic Methodologies

General Synthesis Routes

The synthesis of N-(3,5-dimethylphenyl)-N'-phenylurea can be inferred from methods used for analogous phenylurea derivatives. A common approach involves the reaction of a substituted phenyl isocyanate with an amine:

-

Step 1: Preparation of 3,5-Dimethylaniline

-

3,5-Dimethylaniline serves as the starting amine. Commercial availability or synthesis via nitration and reduction of m-xylene is typical.

-

-

Step 2: Reaction with Phenyl Isocyanate

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Toluene |

| Temperature | Reflux (110–120°C) |

| Reaction Time | 5–7 hours |

| Yield | 85–95% |

Physicochemical Properties

Solubility and Stability

The compound’s solubility is governed by its aromatic substituents. It is highly soluble in organic solvents like ethanol (≥50 mg/mL) but exhibits limited aqueous solubility (<1 mg/mL) . The 3,5-dimethyl groups enhance hydrophobic interactions, reducing polarity compared to non-substituted phenylureas. Thermal stability analyses of similar derivatives suggest a decomposition temperature above 200°C, making it suitable for high-temperature applications.

Spectroscopic Characterization

-

IR Spectroscopy: A strong carbonyl (C=O) stretch near 1680 cm⁻¹ and N–H stretches at 3300–3500 cm⁻¹ are characteristic .

-

¹H NMR: Peaks include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3 ppm, singlet), and urea NH protons (δ 8.1–8.3 ppm) .

Biological Activities and Applications

| Target Pest | Mortality at 72 h (10 mg/L) |

|---|---|

| Spodoptera exigua | 80–90% |

| Plutella xylostella | 70–85% |

Herbicidal Applications

Phenylureas are widely used as herbicides, inhibiting photosystem II in weeds . The 3,5-dimethyl substitution may alter binding affinity to the D1 protein, potentially reducing phytotoxicity to crops while maintaining efficacy against broadleaf weeds.

Comparative Analysis with Structural Analogs

Positional Isomer Effects

The 3,5-dimethyl substitution contrasts with other isomers:

-

3,4-Dimethyl: Higher polarity due to proximal methyl groups; enhanced insecticidal activity .

-

2,4-Dimethyl: Reduced steric hindrance; increased solubility in aqueous media .

Table 4: Comparative Properties of Phenylurea Isomers

| Isomer | Solubility (mg/mL, Ethanol) | Insecticidal LC50 (mg/L) |

|---|---|---|

| 3,5-Dimethyl | 55 | 8.2 (est.) |

| 3,4-Dimethyl | 45 | 5.5 |

| 2,4-Dimethyl | 60 | 12.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume